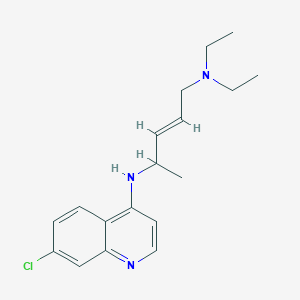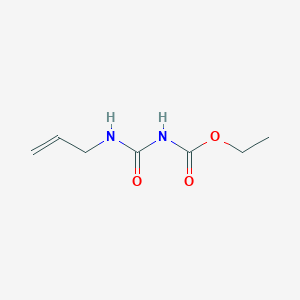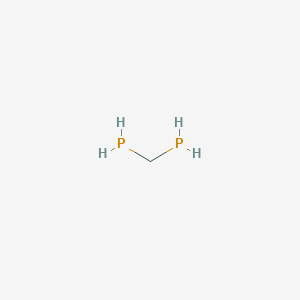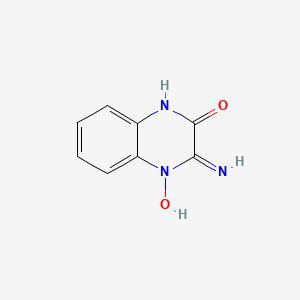
4-Hydroxy-3-imino-3,4-dihydroquinoxalin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2(1H)-Quinoxalinone,3-amino-,4-oxide(7CI,9CI): is an organic compound belonging to the quinoxalinone family. Quinoxalinones are heterocyclic compounds containing a benzene ring fused to a pyrazine ring. The presence of an amino group at the 3-position and an oxide group at the 4-position makes this compound unique and interesting for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2(1H)-Quinoxalinone,3-amino-,4-oxide(7CI,9CI) typically involves the following steps:
Starting Materials: The synthesis begins with quinoxaline derivatives.
Amination: The amino group at the 3-position is introduced through amination reactions, often using amines or ammonia under specific conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation and amination processes, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo further oxidation reactions, potentially leading to the formation of quinoxaline dioxides.
Reduction: Reduction reactions can convert the oxide group back to a hydroxyl group or even remove it entirely.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed:
Oxidation: Quinoxaline dioxides.
Reduction: Quinoxalinone derivatives with hydroxyl or hydrogen groups.
Substitution: Various substituted quinoxalinone derivatives.
Scientific Research Applications
Chemistry: 2(1H)-Quinoxalinone,3-amino-,4-oxide(7CI,9CI) is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor, particularly in pathways involving oxidative stress.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the search for new antibiotics and anticancer agents.
Industry: In the industrial sector, it is used in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2(1H)-Quinoxalinone,3-amino-,4-oxide(7CI,9CI) involves its interaction with specific molecular targets, such as enzymes and receptors. The oxide group can participate in redox reactions, influencing oxidative stress pathways. The amino group can form hydrogen bonds with biological molecules, affecting their function and activity.
Comparison with Similar Compounds
- 2(1H)-Quinoxalinone,3-methyl-,4-oxide(7CI,9CI)
- 2(1H)-Quinoxalinone,1,6,7-trimethyl-(6CI,7CI,9CI)
Comparison:
- 2(1H)-Quinoxalinone,3-methyl-,4-oxide(7CI,9CI): This compound has a methyl group instead of an amino group at the 3-position, which affects its reactivity and potential applications.
- 2(1H)-Quinoxalinone,1,6,7-trimethyl-(6CI,7CI,9CI): The presence of multiple methyl groups in this compound makes it more hydrophobic and alters its interaction with biological molecules.
Uniqueness: The presence of both an amino group and an oxide group in 2(1H)-Quinoxalinone,3-amino-,4-oxide(7CI,9CI) provides a unique combination of reactivity and potential biological activity, distinguishing it from other quinoxalinone derivatives.
Properties
CAS No. |
4949-18-2 |
|---|---|
Molecular Formula |
C8H7N3O2 |
Molecular Weight |
177.16 g/mol |
IUPAC Name |
4-hydroxy-3-imino-1H-quinoxalin-2-one |
InChI |
InChI=1S/C8H7N3O2/c9-7-8(12)10-5-3-1-2-4-6(5)11(7)13/h1-4,9,13H,(H,10,12) |
InChI Key |
GDMJONXGAGJKNG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)C(=N)N2O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5S)-3-methyl-4-oxa-1-azabicyclo[3.2.0]heptan-7-one](/img/structure/B13810675.png)

![4H-Pyrido[1,2-a]pyrimidine-3-acetic acid, 6,7,8,9-tetrahydro-7-methyl-4-oxo-, ethyl ester](/img/structure/B13810693.png)
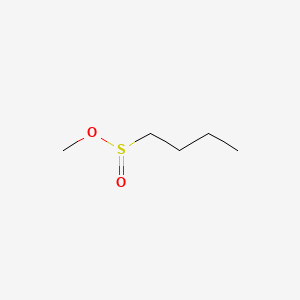
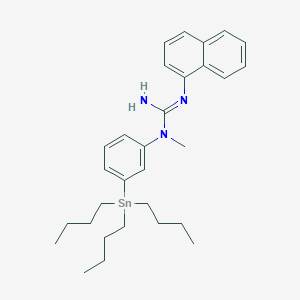
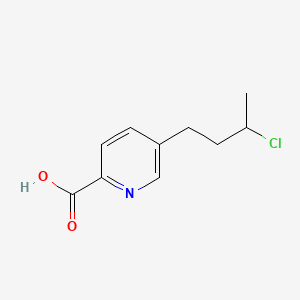
![Spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-5-carboxylic acid, 6'-(diethylamino)-3-oxo-2'-(phenylamino)-, ethyl ester](/img/structure/B13810712.png)
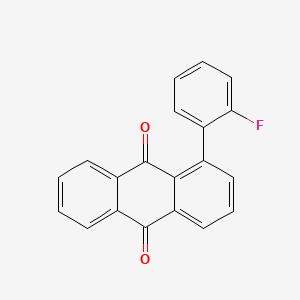
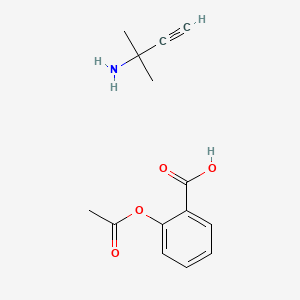
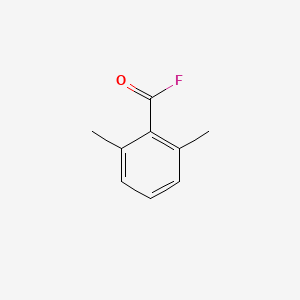
![1-Methyl-3-methoxy-7,9-dihydroxy-6H-dibenzo[b,d]pyran-6-one](/img/structure/B13810742.png)
